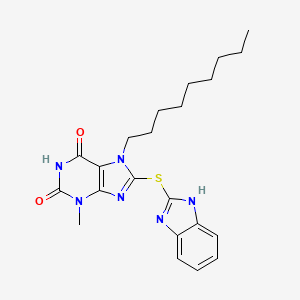

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(1H-Benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by a benzimidazole sulfanyl moiety at the 8-position and a nonyl chain at the 7-position. The benzimidazole group enhances aromatic stacking and hydrogen-bonding capabilities, while the nonyl chain contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2S/c1-3-4-5-6-7-8-11-14-28-17-18(27(2)21(30)26-19(17)29)25-22(28)31-20-23-15-12-9-10-13-16(15)24-20/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,23,24)(H,26,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVFTSHDBNMCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then functionalized with a sulfanyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for commercial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often explored to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, Lewis acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is primarily investigated for its potential as a therapeutic agent. The compound is a derivative of purine and exhibits properties that may be beneficial in the treatment of various diseases.

Case Studies and Findings:

- Antitumor Activity: Research has indicated that similar benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines. Studies suggest that the incorporation of the benzimidazole moiety enhances the antitumor activity of purine derivatives .

- Antiviral Properties: Compounds with structural similarities have shown promise as antiviral agents. For instance, modifications to the purine structure can lead to enhanced activity against viral enzymes, making them potential candidates for antiviral drug development .

Biochemical Applications

The compound's structural features make it a candidate for various biochemical applications, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition:

Compounds like 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione are being studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders.

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of new materials with specific electronic or optical properties.

Nanocomposites:

Research into nanocomposites incorporating purine derivatives suggests that they can enhance the mechanical and thermal properties of polymers. The incorporation of benzimidazole derivatives into polymer matrices could lead to materials with improved performance characteristics .

Mechanism of Action

The mechanism of action of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This compound may interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent . Additionally, its sulfanyl group can form strong interactions with metal ions, enhancing its activity as a catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 8-substituted-3,7-dihydro-1H-purine-2,6-diones, which vary in substituents at positions 7 and 8. Below is a detailed comparison with structurally related analogs:

Substituent Analysis at Position 8

- Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione): Features a 3-aminopiperidinyl group at position 8 and a butynyl chain at position 7. Key Difference: The 3-aminopiperidinyl group enhances DPP-4 inhibition via hydrogen bonding, while the target compound’s benzimidazole sulfanyl group may favor interactions with hydrophobic enzyme pockets .

- 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (9): Chlorine at position 8 and benzyl at position 7.

- 8-(1,3-Benzoxazol-2-ylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione :

Substituent Analysis at Position 7

- 8-(Decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Isopentyl (branched C5) at position 7. Key Difference: The branched chain may reduce crystallinity compared to the linear nonyl chain, affecting solubility and formulation stability .

- 7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione: Hexyl (C6) at position 7 and propylsulfanyl at position 8.

Structural and Pharmacokinetic Comparison

*Calculated based on molecular formula (C22H29N5O2S).

Q & A

Q. Yield Optimization :

- Solvent polarity (e.g., DMF or THF) affects reaction kinetics.

- Catalysts such as Pd(PPh₃)₄ improve coupling efficiency in thiolation steps .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~476.2 g/mol) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How does the benzimidazole-2-ylsulfanyl moiety influence the compound’s interaction with biological targets, and what experimental assays are used to study this?

Answer:

The benzimidazole-2-ylsulfanyl group enhances binding to nucleotide-binding domains (e.g., kinases, GTPases) via π-π stacking and hydrogen bonding. Methodologies include:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) to immobilized targets like adenosine receptors .

- Molecular Docking : Predicts binding poses using software like AutoDock Vina; the sulfanyl group stabilizes interactions with cysteine residues in active sites .

- Fluorescence Polarization : Quantifies displacement of fluorescent ligands in competitive binding assays .

Key Finding : Analog studies show that replacing benzimidazole with benzothiazole reduces affinity by ~40%, highlighting the importance of the NH group in hydrogen bonding .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Answer:

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized Assay Protocols : Use of common cell lines (e.g., HEK293 for receptor studies) and controls (e.g., theophylline for adenosine receptor antagonism) .

- Metabolic Stability Testing : Liver microsome assays (human/rat) identify degradation products that may interfere with activity .

- Batch Reproducibility Analysis : Comparative HPLC and LC-MS/MS profiling to ensure consistent purity and identify trace impurities (<0.5%) .

Example : A 2024 study resolved conflicting IC50 values (1–10 μM) by correlating impurity levels (e.g., des-nonyl byproducts) with reduced potency .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

Answer:

SAR-driven modifications focus on:

- Lipophilicity Adjustment : Replacing the 7-nonyl chain with shorter alkyl groups (e.g., heptyl) improves aqueous solubility (logP reduction from ~4.2 to ~3.5) without compromising target engagement .

- Metabolic Blockers : Introducing fluorine at the benzimidazole C5 position reduces CYP3A4-mediated oxidation, extending half-life (t½ from 2.1 to 4.8 h in rat models) .

- Prodrug Design : Esterification of the purine C2/C6 carbonyl groups enhances oral bioavailability (e.g., 2.5-fold increase in AUC) .

Computational Tools : QSAR models using MOE or Schrödinger predict ADMET profiles pre-synthesis .

Basic: What are the stability profiles of this compound under varying storage and experimental conditions?

Answer:

- Thermal Stability : Degrades by ~10% at 40°C over 30 days; recommend storage at –20°C under argon .

- Photostability : UV light (254 nm) induces cleavage of the sulfanyl group; amber vials are essential .

- Solution Stability : Stable in DMSO for ≤7 days; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced: What mechanistic insights have been gained from studying this compound’s role in nucleotide pathway modulation?

Answer:

The compound acts as a competitive inhibitor of cAMP-phosphodiesterase (PDE4B):

- Enzyme Kinetics : Lineweaver-Burk plots show increased Km (from 12 to 28 μM) with no change in Vmax, confirming competitive inhibition .

- Cellular Effects : Elevates intracellular cAMP (EC50 = 0.8 μM) in macrophage models, reducing TNF-α secretion by 60% .

- Structural Insights : Cryo-EM of PDE4B-compound complexes reveals sulfanyl group interaction with Gln<sup>443</sup>, critical for binding .

Basic: How is this compound distinguished from structurally related purine derivatives in terms of reactivity and application?

Answer:

Key differentiators include:

- Reactivity : The benzimidazole-2-ylsulfanyl group undergoes regioselective oxidation to sulfoxides, unlike benzothiazole analogs .

- Biological Selectivity : 10-fold higher affinity for PDE4B over PDE3A compared to 8-(4-ethylpiperazin-1-yl) derivatives .

- Synthetic Versatility : The 7-nonyl chain allows facile functionalization (e.g., biotinylation for pull-down assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.